Arfolitixorin is the biologically active R-isomer of folitixorin, a reduced folate-based biomodulator []. It serves as the active metabolite of commonly used folate drugs, leucovorin (LV), and levoleucovorin (l-LV) []. In scientific research, Arfolitixorin is primarily utilized to enhance the efficacy of specific antimetabolites, such as 5-fluorouracil (5-FU), a widely employed cytotoxic agent [].
(6R)-5,10-Methylenetetrahydrofolate is derived from tetrahydrofolate, a form of folate that is naturally present in various foods such as leafy greens, legumes, and fortified cereals. It is classified as a tetrahydrofolate derivative and functions as a cofactor in several enzymatic reactions within the body. Specifically, it is involved in the conversion of deoxyuridylate to thymidylate, a critical step in DNA synthesis.
The synthesis of (6R)-5,10-Methylenetetrahydrofolate can occur through several biochemical pathways:
The molecular structure of (6R)-5,10-Methylenetetrahydrofolate consists of a pteridine ring system linked to para-aminobenzoic acid and glutamic acid moieties. Key structural features include:
(6R)-5,10-Methylenetetrahydrofolate participates in several critical biochemical reactions:
The mechanism by which (6R)-5,10-Methylenetetrahydrofolate exerts its biological effects primarily involves its role as a cofactor in methylation reactions:
The physical and chemical properties of (6R)-5,10-Methylenetetrahydrofolate include:
(6R)-5,10-Methylenetetrahydrofolate has several important applications:
Methylenetetrahydrofolate reductase (MTHFR) serves as the central regulatory enzyme at the intersection of folate metabolism and methionine cycles. This flavoprotein catalyzes the irreversible reduction of (6R)-5,10-methylenetetrahydrofolate (CH₂-THF) to (6S)-5-methyltetrahydrofolate (5-CH₃-THF), the primary circulatory form of folate. This conversion represents a metabolic commitment point where one-carbon units are directed toward homocysteine remethylation rather than nucleotide biosynthesis [1] [8]. The reaction is physiologically unidirectional, with the equilibrium constant (Keq) strongly favoring 5-CH₃-THF formation under cellular conditions [7]. This metabolic design ensures efficient channelling of one-carbon units toward methionine synthesis and S-adenosylmethionine (SAM) production, the universal methyl donor for over 100 methylation reactions [8] [9].
Human MTHFR possesses a unique multi-domain architecture that distinguishes it from prokaryotic counterparts. The enzyme features an N-terminal catalytic TIM-barrel domain (residues 38-330) connected by a flexible 25-amino acid linker to a C-terminal regulatory domain (residues 356-644) [9]. The catalytic domain contains the conserved FAD-binding pocket that accommodates the isoalloxazine ring system essential for electron transfer. Within this domain, specific residues form a stereoselective binding pocket that exclusively recognizes the (6R) diastereomer of 5,10-methylenetetrahydrofolate. Mutagenesis studies reveal that Tyr49 in Bombyx mori MTHFR (structurally analogous to human Tyr77) serves as a critical residue for substrate orientation through π-π stacking interactions with the pteridine ring [5]. The human enzyme's substrate-binding site further contains electrostatic constraints that discriminate against the (6S) configuration through steric clashes and altered hydrogen-bonding patterns [9].
Table 1: Structural Features of Human MTHFR Domains
Domain | Residues | Function | Key Features |
---|---|---|---|
N-terminal serine-rich region | 1-37 | Phosphoregulation | Contains 11 phosphorylation sites (Ser9, Ser10, Ser18, Ser20, Ser21, Ser23, Ser25, Ser26, Ser29, Ser30, Thr34) |
Catalytic TIM-barrel | 38-330 | FAD and substrate binding | Conserved across species; binds (6R)-5,10-methylenetetrahydrofolate |
Interdomain linker | 331-355 | Conformational flexibility | 25-amino acid flexible region enabling allosteric regulation |
Regulatory domain | 356-644 | SAM binding and dimerization | Eukaryote-specific; novel fold; mediates allosteric inhibition |
The reductive catalysis follows sequential ordered kinetics, with NADPH binding first, followed by CH₂-THF. The reaction proceeds through hydride transfer from C4 of the nicotinamide ring to N5 of the flavin isoalloxazine, generating reduced FAD (FADH-). Subsequently, the reduced flavin transfers a hydride equivalent to the methylene carbon of CH₂-THF, producing 5-CH₃-THF [4] [7]. Radioenzymatic assays using [14C]-CH₂-THF demonstrate a specific activity of 30-34 µmol·min⁻¹·mg⁻¹ for recombinant human MTHFR, with apparent KM values of 21.3-25.5 µM for CH₂-THF and 23.5-35.5 µM for NADPH [9]. The common MTHFR polymorphism C677T (Ala222Val) significantly alters enzyme kinetics, reducing catalytic efficiency (kcat/KM) by 50-70% depending on cellular folate status. This kinetic impairment elevates plasma homocysteine levels by 2.7 µmol/L in homozygous individuals (TT genotype) compared to wild-type (CC) [1].
The MTHFR-catalyzed reaction exhibits pronounced thermodynamic irreversibility (ΔG°' = -5.1 kcal/mol), functioning as a metabolic valve that commits folate-bound one-carbon units exclusively to the methionine cycle [8] [9]. This irreversibility stems from the concomitant oxidation of NADPH, a highly thermodynamically favorable process. The reaction mechanism involves the formation of a flavin-iminium intermediate that undergoes stereospecific reduction, preventing the reverse reaction through high-energy transition states [7]. This thermodynamic control creates a metabolic funnel whereby the only route for 5-CH₃-THF utilization is via methionine synthase in a reaction dependent on vitamin B₁₂ (methylcobalamin). Consequently, MTHFR activity directly regulates the partitioning of folate-activated one-carbon units between methylation reactions (via SAM) and nucleotide biosynthesis pathways [1] [8].
Table 2: Kinetic Parameters of MTHFR Polymorphisms
Genotype | Relative Activity (%) | kcat (s⁻¹) | KM CH₂-THF (µM) | Plasma [Hcy] Increase (µmol/L) |
---|---|---|---|---|
CC (Wild-type) | 100% | 40.7-51.4 | 21.3-25.5 | - |
CT (Heterozygous) | ~67% | ~27.5 | ~24.1 | 1.2 |
TT (Homozygous) | ~25% | ~10.3 | ~26.8 | 2.7 |
MTHFR exhibits divergent cofactor specificity across evolutionary lineages. Eukaryotic enzymes, including human MTHFR, demonstrate absolute dependence on NADPH as the electron donor, with negligible activity using NADH [2] [9]. This specificity arises from a conserved arginine residue (Arg233 in humans) that forms salt bridges with the 2'-phosphate of NADPH. In contrast, many prokaryotic MTHFR orthologs display dual cofactor specificity or even preferential use of NADH. For example, Escherichia coli MTHFR efficiently utilizes both NADPH (kcat/KM = 1.2 × 105 M⁻¹·s⁻¹) and NADH (kcat/KM = 8.7 × 104 M⁻¹·s⁻¹), while Thermus thermophilus MTHFR exhibits 15-fold higher catalytic efficiency with NADH than NADPH [2] [8]. This evolutionary divergence reflects adaptations to cellular redox environments, with eukaryotic enzymes exploiting the NADPH pool generated by the pentose phosphate pathway to drive this thermodynamically favorable reduction [4].
As a member of the flavoprotein superfamily, MTHFR depends on non-covalently bound FAD as an obligatory redox mediator. The enzyme operates through a ping-pong mechanism where NADPH first reduces FAD to FADH- (reductive half-reaction), followed by hydride transfer from FADH- to the iminium carbon of CH₂-THF (oxidative half-reaction) [4] [7]. Spectroscopic studies reveal that the FAD cofactor cycles between three redox states during catalysis: oxidized (FADox), semiquinone (FADH•), and hydroquinone (FADH-). The semiquinone intermediate is stabilized through hydrogen bonding with Tyr166 and His264 (human numbering), preventing premature electron leakage and reactive oxygen species generation [4] [6].
The regulatory domain imposes additional complexity in eukaryotic MTHFR through allosteric inhibition by S-adenosylmethionine (SAM). Structural analyses reveal that SAM binds at the dimer interface of the C-terminal regulatory domain (Kd ≈ 5 µM), inducing conformational changes that propagate through the interdomain linker to the catalytic site [9]. This allosteric communication reduces catalytic efficiency by decreasing FAD affinity and increasing the KM for CH₂-THF. Phosphorylation of the N-terminal serine-rich region (particularly Thr34) enhances SAM sensitivity 3-fold, creating integrated regulation of MTHFR activity by methylation status and kinase signaling pathways [9]. This sophisticated control mechanism ensures that homocysteine remethylation is precisely coordinated with cellular methylation demands and SAM pool sizes.
Table 3: Cofactor Specificity Across MTHFR Orthologs
Organism | Domain | Preferred Cofactor | FAD Linkage | SAM Regulation |
---|---|---|---|---|
Homo sapiens | Eukarya | NADPH | Non-covalent | Allosteric inhibition |
Saccharomyces cerevisiae | Eukarya | NADPH | Non-covalent | Allosteric inhibition |
Escherichia coli | Bacteria | NADPH/NADH | Non-covalent | Absent |
Thermus thermophilus | Bacteria | NADH | Non-covalent | Absent |
Bombyx mori | Eukarya | NADPH/NADH | Non-covalent | Likely present |
The electron transfer pathway in MTHFR exemplifies a sophisticated biological redox system where flavin cofactors mediate hydride transfers between chemically dissimilar donors (NADPH) and acceptors (folates). Recent studies of related electron-bifurcating flavoproteins reveal that these enzymes may form transient complexes with NAD+ that facilitate gated electron transfers [6]. While MTHFR does not bifurcate electrons, it shares mechanistic features in its flavin-based electron transfer, including the stabilization of anionic flavin semiquinone intermediates through precise positioning within the protein scaffold [4] [6]. These conserved flavoprotein dynamics enable MTHFR to efficiently couple the exergonic oxidation of NADPH to the endergonic reduction of CH₂-THF, driving this critical metabolic transformation toward completion under physiological conditions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7